Methyl 3-chloro-4-methylpent-3-enoate
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Overview
Description
Methyl 3-chloro-4-methylpent-3-enoate is an organic compound characterized by the presence of a chloro group, a methyl group, and an ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-methylpent-3-enoate can be synthesized through various methods. One common approach involves the reaction of 3-chloro-4-methylpent-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-methylpent-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in dihalogenated or halogenated products.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents for converting the compound into carboxylic acids.
Halogens: Bromine and chlorine are used in addition reactions to the double bond.
Major Products Formed
Alcohols: Formed through nucleophilic substitution of the chloro group.
Dihalogenated Compounds: Resulting from the addition of halogens to the double bond.
Carboxylic Acids: Produced via oxidation reactions.
Scientific Research Applications
Methyl 3-chloro-4-methylpent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-methylpent-3-enoate involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The ester functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4-methylpentanoate: Similar structure but lacks the double bond, resulting in different reactivity.
Methyl 3-chloro-4-methylbut-2-enoate: Similar structure but with a different position of the double bond, affecting its chemical behavior.
Uniqueness
Methyl 3-chloro-4-methylpent-3-enoate is unique due to the presence of both a chloro group and a double bond, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
103563-10-6 |
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Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
methyl 3-chloro-4-methylpent-3-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-5(2)6(8)4-7(9)10-3/h4H2,1-3H3 |
InChI Key |
ITIYLGHOCBMYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CC(=O)OC)Cl)C |
Origin of Product |
United States |
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